molecular formula C8H12N2 B13608103 2-(Aminomethyl)-5-methylaniline

2-(Aminomethyl)-5-methylaniline

Cat. No.: B13608103
M. Wt: 136.19 g/mol
InChI Key: RTIPTIXPHDGIHD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylaniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, featuring an aminomethyl group at the second position and a methyl group at the fifth position on the benzene ring

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-5-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group.

    2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

    5-(Aminomethyl)-2-furancarboxylic acid: Features a furan ring and a carboxylic acid group.

Uniqueness

2-(Aminomethyl)-5-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(aminomethyl)-5-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3

InChI Key

RTIPTIXPHDGIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)N

Origin of Product

United States

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